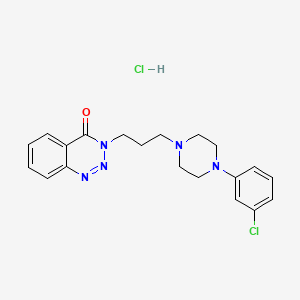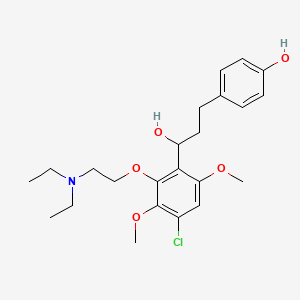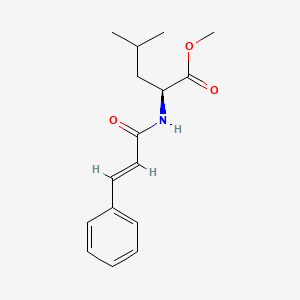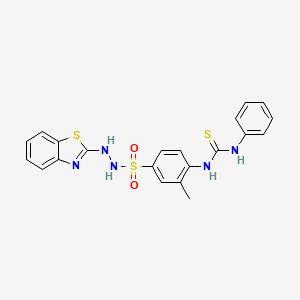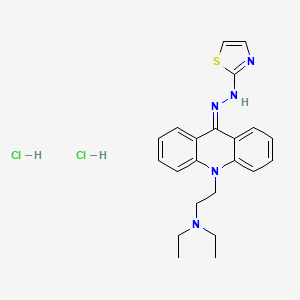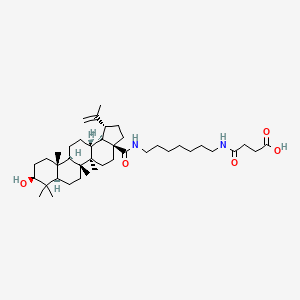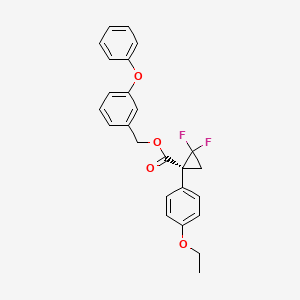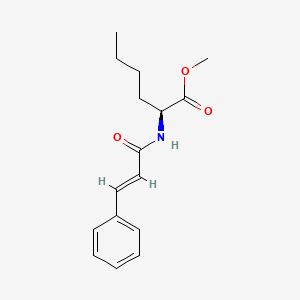
N-Cinnamoyl-D,L-norleucine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cinnamoyl-D,L-norleucine methyl ester is a synthetic organic compound with the molecular formula C16H21NO3. It consists of 21 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-norleucine methyl ester typically involves the reaction of cinnamoyl chloride with D,L-norleucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Cinnamoyl-D,L-norleucine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
Aplicaciones Científicas De Investigación
N-Cinnamoyl-D,L-norleucine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cinnamoyl-D,L-norleucine methyl ester involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives have been shown to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed antimicrobial and antifungal properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cinnamoyl-D,L-leucine methyl ester
- N-Cinnamoyl-D,L-valine methyl ester
- N-Cinnamoyl-D,L-isoleucine methyl ester
Uniqueness
N-Cinnamoyl-D,L-norleucine methyl ester is unique due to its specific structural features, such as the presence of a norleucine methyl ester moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other cinnamoyl derivatives.
Propiedades
Número CAS |
127750-58-7 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(E)-3-phenylprop-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-10-14(16(19)20-2)17-15(18)12-11-13-8-6-5-7-9-13/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,17,18)/b12-11+/t14-/m0/s1 |
Clave InChI |
WQISKJZRURINCI-GETOMWPZSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCCCC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


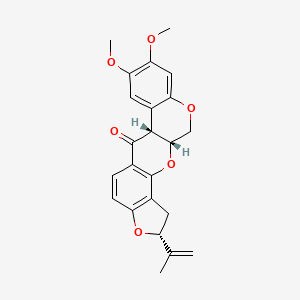
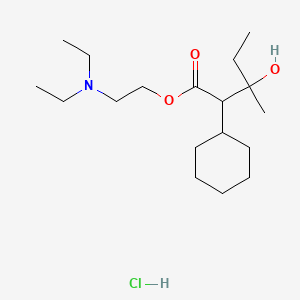
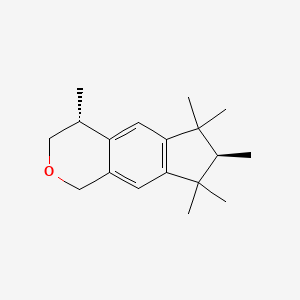
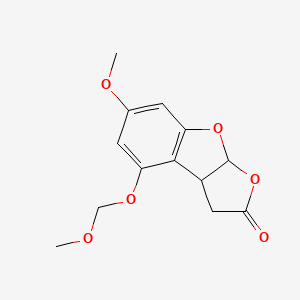
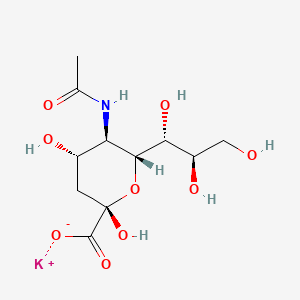
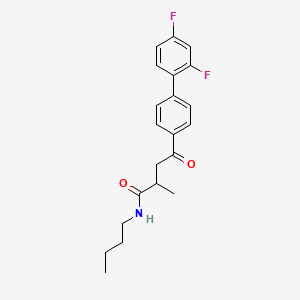
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
